molecular formula C10H11Cl2N B12848195 (R)-2-(3,5-Dichlorophenyl)pyrrolidine

(R)-2-(3,5-Dichlorophenyl)pyrrolidine

Cat. No.: B12848195
M. Wt: 216.10 g/mol
InChI Key: RGJUGOHYPAYSDI-SNVBAGLBSA-N
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Description

®-2-(3,5-Dichlorophenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring attached to a 3,5-dichlorophenyl group. This compound is of significant interest in various fields of scientific research due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3,5-Dichlorophenyl)pyrrolidine typically involves the reaction of 3,5-dichlorobenzaldehyde with pyrrolidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The resulting product is then subjected to chiral resolution to obtain the desired enantiomer.

Industrial Production Methods

In industrial settings, the production of ®-2-(3,5-Dichlorophenyl)pyrrolidine may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-(3,5-Dichlorophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

®-2-(3,5-Dichlorophenyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(3,5-Dichlorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(3,5-Dichlorophenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.

    3,5-Dichlorophenylhydrazine: A related compound with a hydrazine group instead of a pyrrolidine ring.

Uniqueness

®-2-(3,5-Dichlorophenyl)pyrrolidine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other related compounds.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

(2R)-2-(3,5-dichlorophenyl)pyrrolidine

InChI

InChI=1S/C10H11Cl2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2/t10-/m1/s1

InChI Key

RGJUGOHYPAYSDI-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

C1CC(NC1)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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